![molecular formula C14H13NO4S5 B2687666 N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide CAS No. 896348-03-1](/img/structure/B2687666.png)
N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide” is a chemical compound with the molecular formula C14H13NO4S5 and a molecular weight of 419.56. It contains a total of 37 bonds, including 22 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 4 double bonds, 10 aromatic bonds, 2 five-membered rings, 1 sulfone, 1 sulfonamide (thio-/dithio-), and 2 Thiophenes .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “this compound”, involves various methods. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a total of 37 bonds. It includes 22 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 4 double bonds, 10 aromatic bonds, 2 five-membered rings, 1 sulfone, 1 sulfonamide (thio-/dithio-), and 2 Thiophenes .Aplicaciones Científicas De Investigación
Anticonvulsant and Cerebrovasodilatory Activities
A study by Barnish et al. (1981) presents the synthesis and evaluation of 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides, among which sulfones exhibited significant anticonvulsant activities and the ability to selectively increase cerebral blood flow in animal models without causing diuresis. This suggests the potential of these compounds, including N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide derivatives, for applications in neurological conditions and cerebrovascular regulation Barnish, I. T., Cross, P., Dickinson, R., Parry, M., Randall, M. (1981). Cerebrovasodilatation through selective inhibition of the enzyme carbonic anhydrase. 3. 5-(Arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides. Journal of Medicinal Chemistry, 24(8), 959-964.
Drug Metabolism and Bioconversion
Zmijewski et al. (2006) explored the application of biocatalysis to drug metabolism, focusing on the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This research underscores the relevance of sulfonamide derivatives, like this compound, in producing key metabolites for pharmacological studies and clinical investigations Zmijewski, M., Gillespie, T., Jackson, D., Schmidt, D., Yi, P., Kulanthaivel, P. (2006). APPLICATION OF BIOCATALYSIS TO DRUG METABOLISM: PREPARATION OF MAMMALIAN METABOLITES OF A BIARYL-BIS-SULFONAMIDE AMPA RECEPTOR POTENTIATOR USING Actinoplanes missouriensis. Drug Metabolism and Disposition, 34, 925-931.
Ocular Hypotensive Activity
Prugh et al. (1991) synthesized and evaluated a series of 5-substituted thieno[2,3-b]- and thieno[3,2-b]thiophene-2-sulfonamides for their topical ocular hypotensive activity in glaucoma models. These compounds, including variants of this compound, demonstrated significant inhibitory potency against carbonic anhydrase and potential as treatments for glaucoma Prugh, J. D., Hartman, G., Mallorga, P., McKeever, B., Michelson, S. R., Murcko, M., Schwam, H., Smith, R., Sondey, J., Springer, J. (1991). New isomeric classes of topically active ocular hypotensive carbonic anhydrase inhibitors: 5-substituted thieno[2,3-b]thiophene-2-sulfonamides and 5-substituted thieno[3,2-b]thiophene-2-sulfonamides. Journal of Medicinal Chemistry, 34(6), 1805-1818.
Propiedades
IUPAC Name |
N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S5/c16-23(17,13-5-2-8-21-13)12(11-4-1-7-20-11)10-15-24(18,19)14-6-3-9-22-14/h1-9,12,15H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFFJVPODRETDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=CS2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2687584.png)
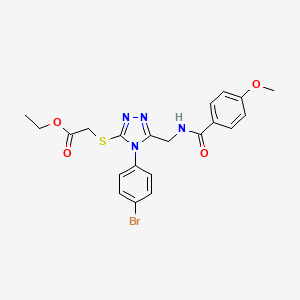
![N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide](/img/structure/B2687586.png)
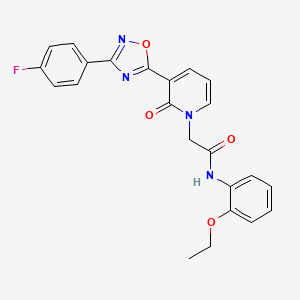
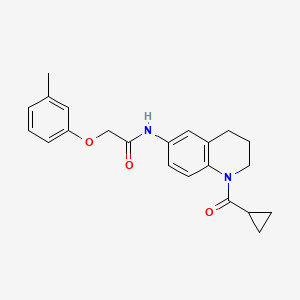
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2687590.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2687599.png)
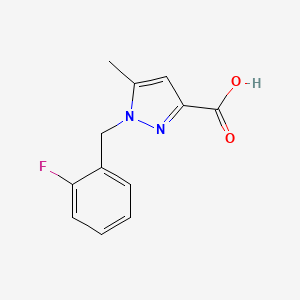
![2-(benzo[d]thiazol-2-ylthio)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2687602.png)
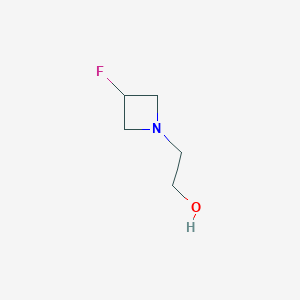
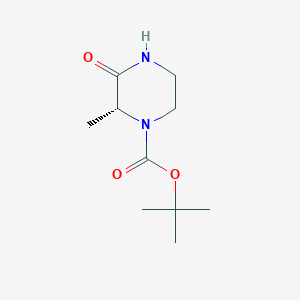
![2-(((2-aminoethyl)thio)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2687605.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohex-3-enecarboxamide](/img/structure/B2687606.png)
